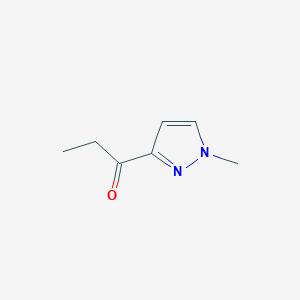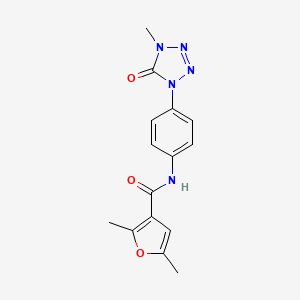
4-fenil-N-propilpiperazina-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-N-propylpiperazine-1-carboxamide is a chemical compound with the formula C14H21N3O and a molecular weight of 247.34 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-phenyl-N-propylpiperazine-1-carboxamide consists of a piperazine ring attached to a phenyl group and a propyl group. The carboxamide group is attached to one of the nitrogen atoms in the piperazine ring .Mecanismo De Acción
4-phenyl-N-propylpiperazine-1-carboxamide acts as a selective agonist for the 5-HT1A receptor. When 4-phenyl-N-propylpiperazine-1-carboxamide binds to this receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as serotonin. This activation can lead to a wide range of physiological and biochemical effects, depending on the specific receptor subtype and the location of the receptor in the body.
Biochemical and Physiological Effects:
4-phenyl-N-propylpiperazine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease anxiety and stress in animal models, as well as to have anti-inflammatory and analgesic effects. 4-phenyl-N-propylpiperazine-1-carboxamide has also been shown to increase the release of oxytocin, which is involved in social bonding and trust.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-phenyl-N-propylpiperazine-1-carboxamide in scientific research is its high affinity for the 5-HT1A receptor. This makes it a useful tool for studying the effects of serotonin on various physiological and biochemical processes. However, one limitation of using 4-phenyl-N-propylpiperazine-1-carboxamide is that it is a synthetic compound and may not accurately reflect the effects of natural serotonin on the body.
Direcciones Futuras
There are many potential future directions for research using 4-phenyl-N-propylpiperazine-1-carboxamide. One area of interest is the role of the 5-HT1A receptor in the regulation of mood and anxiety disorders. Another area of interest is the potential use of 4-phenyl-N-propylpiperazine-1-carboxamide as a therapeutic agent for conditions such as chronic pain and inflammation. Additionally, researchers may investigate the effects of 4-phenyl-N-propylpiperazine-1-carboxamide on other serotonin receptor subtypes and their potential therapeutic applications.
Métodos De Síntesis
4-phenyl-N-propylpiperazine-1-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-phenylpiperazine with propionyl chloride in the presence of a base such as sodium carbonate. This reaction yields 4-phenyl-N-propylpiperazine, which can then be converted to 4-phenyl-N-propylpiperazine-1-carboxamide by reaction with carbonyl diimidazole and carboxylic acid.
Aplicaciones Científicas De Investigación
- Los derivados de PPPC se han sintetizado y evaluado para determinar su actividad anticonvulsiva en modelos animales . Los investigadores investigan su potencial para prevenir o reducir las convulsiones, lo que los hace relevantes en el campo de la neurología y el manejo de la epilepsia.
- PPPC y sus derivados juegan un papel importante en el diseño de fármacos. Están presentes en más de veinte clases de fármacos y alcaloides . Los científicos exploran su uso como bloques de construcción para la construcción de nuevos fármacos con diversos efectos terapéuticos.
- Desarrollar métodos eficientes y rentables para la síntesis de piperidinas sustituidas es crucial. PPPC es un valioso sustrato para tales estudios. Los investigadores se centran en reacciones intra e intermoleculares que conducen a diversos derivados de piperidina, incluidas piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas .
- Las reacciones de hidrogenación y ciclización se emplean para modificar el anillo de piperidina. Estas transformaciones mejoran la diversidad de los derivados de PPPC y contribuyen a su relevancia farmacológica .
Actividad Anticonvulsiva
Aplicaciones Farmacológicas
Métodos de Síntesis
Hidrogenación y Ciclización
En resumen, 4-fenil-N-propilpiperazina-1-carboxamida es prometedora en diversos campos científicos, desde el desarrollo de fármacos hasta las metodologías sintéticas. Su versatilidad y potencial la convierten en un tema de estudio emocionante tanto para investigadores novatos como para científicos experimentados . Si desea información más detallada sobre algún aspecto específico, no dude en preguntar. 😊
Propiedades
IUPAC Name |
4-phenyl-N-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-8-15-14(18)17-11-9-16(10-12-17)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMSPGWDRTYWSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2383362.png)
![N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2383363.png)
![9-(2-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2383365.png)
![tert-butyl N-[rel-(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]carbamate](/img/structure/B2383366.png)



![1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2383372.png)



![8-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2383381.png)
![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)
